3-fluorocyclobutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorocyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1785492-58-1 . It has a molecular weight of 174.62 .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized via N-chlorosuccinimide chlorosulfonation from S-alkylisothiourea salts . These salts can be easily prepared from readily accessible alkyl halides or mesylates and inexpensive thiourea . Another method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .
Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are involved in various types of reactions. They are known to undergo electrophilic aromatic substitution . They can also participate in diazo transfer reactions .
Scientific Research Applications
3-fluorocyclobutane-1-sulfonyl chloride is widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It is used in the synthesis of heterocycles, peptides, and pharmaceuticals. It is also used as a protecting group for nucleophilic and electrophilic groups. In addition, this compound is used in the synthesis of fluorinated compounds, which are of interest for their potential applications in drug discovery and development.
Mechanism of Action
Target of Action
3-Fluorocyclobutane-1-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications .
Mode of Action
Sulfonyl fluorides, in general, are known to interact with their targets through sulfur(vi)-fluoride exchange (sufex) reactions . These reactions are characterized by their “click-like” reactivity, which means they are fast, efficient, and selective .
Biochemical Pathways
Sulfonyl fluorides are known to have diverse applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Sulfonyl fluorides are known to have unique and appealing properties, which has attracted a fast-growing research interest on sulfonyl fluoride being a privileged warhead in chemical biology and drug discovery .
Action Environment
It is known that sulfonyl fluorides are resistant to hydrolysis under physiological conditions, which suggests that they may be stable in various environments .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-fluorocyclobutane-1-sulfonyl chloride in lab experiments is its high reactivity. This allows for the rapid synthesis of a variety of compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound is its toxicity. This compound is a toxic compound and should be handled with care.
Future Directions
There are several potential future directions for the use of 3-fluorocyclobutane-1-sulfonyl chloride. One potential direction is the development of new synthetic methods for the synthesis of fluorinated compounds. Additionally, this compound could be used in the synthesis of compounds with potential medicinal applications. Finally, this compound could be used in the synthesis of peptides and other biologically active molecules.
Synthesis Methods
3-fluorocyclobutane-1-sulfonyl chloride can be synthesized by several different methods. The most common method is the reaction of 1,3-dichlorocyclobutane with thionyl chloride in the presence of a base such as pyridine. This reaction produces 3-chlorocyclobutane-1-sulfonyl chloride, which can then be treated with sodium fluoride to yield this compound. Alternatively, this compound can be synthesized by the reaction of 1,3-dibromocyclobutane with thionyl chloride in the presence of a base.
Safety and Hazards
While the specific safety data sheet for 3-fluorocyclobutane-1-sulfonyl chloride was not found, sulfonyl chlorides in general are known to be hazardous. They can cause severe skin burns and eye damage, and may be fatal if swallowed and enters airways . They are also harmful to aquatic life with long-lasting effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorocyclobutane-1-sulfonyl chloride involves the reaction of cyclobutane-1-sulfonyl chloride with hydrogen fluoride gas in the presence of a catalyst to form 3-fluorocyclobutane-1-sulfonyl chloride.", "Starting Materials": [ "Cyclobutane-1-sulfonyl chloride", "Hydrogen fluoride gas", "Catalyst" ], "Reaction": [ "Add cyclobutane-1-sulfonyl chloride to a reaction vessel", "Add hydrogen fluoride gas to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solid impurities", "Distill the filtrate to obtain 3-fluorocyclobutane-1-sulfonyl chloride as a colorless liquid" ] } | |
CAS RN |
1314964-82-3 |
Molecular Formula |
C4H6ClFO2S |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2 |
InChI Key |
QGNOSMXTLHWVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.